molecular formula C19H16N2O3S B2943640 N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide CAS No. 921559-15-1

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Cat. No. B2943640
CAS RN: 921559-15-1
M. Wt: 352.41
InChI Key: OUTWSXPLVZWQGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide” is defined by its molecular formula, C19H16N2O3S. The compound contains an indolin-2-one (2-oxoindoline) group, which is a type of isatin .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structure of indole derivatives allows them to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents with antiviral capabilities.

Anti-inflammatory and Analgesic Effects

Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This suggests that N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide could potentially be developed into a new class of anti-inflammatory and pain-relief medications.

Anticancer Potential

Research has indicated that certain indole derivatives can act as anti-proliferative agents against various cancer cell lines, including MCF-7 breast cancer cells . These compounds can inhibit key growth receptors like VEGFR-2 and induce apoptosis in cancer cells, making them a valuable area of study for cancer treatment.

Antioxidant Properties

Indole derivatives are also known for their antioxidant properties. They have been tested using methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), showing considerable activity . This suggests that N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide could be used to develop new antioxidant therapies.

Role in Plant Growth

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This indicates that indole derivatives, including N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide, may play a role in plant growth and development, potentially leading to agricultural applications.

Organic Synthesis and Complexation Studies

Indole derivatives are widely used in organic synthesis as intermediates or reaction reagents . They are involved in the synthesis of complexes and have diverse applications in research fields, such as the development of new synthetic pathways and materials.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets to induce a biological response .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

Result of Action

The result of a compound’s action can be seen in its biological activities. For example, indole derivatives have shown diverse biological activities, indicating a wide range of potential therapeutic applications .

Action Environment

The action environment can influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-21-17-10-9-15(11-14(17)12-19(21)22)20-25(23,24)18-8-4-6-13-5-2-3-7-16(13)18/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTWSXPLVZWQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

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